![molecular formula C10H19NO4 B558493 Boc-DL-valine CAS No. 54895-12-4](/img/structure/B558493.png)
Boc-DL-valine
Overview
Description
Boc-DL-valine is a derivative of valine, a branched-chain essential amino acid . It is used in the protein biosynthesis and is essential for animals with insulin-resistant property .
Synthesis Analysis
Boc-DL-valine is synthesized from DL-valine. The synthesis process involves the use of acetyl derivatives of valine . D-Valine is a chiral resolution reagent used to separate racemic compounds into different mirror isomers .Molecular Structure Analysis
The molecular structure of Boc-DL-valine is represented by the linear formula: (CH3)3OCONHCH(COOH)CH(CH3)2 . It has a molecular weight of 217.26 .Physical And Chemical Properties Analysis
Boc-DL-valine is a solid substance with a melting point of 117 - 121 °C . It is stable under normal conditions . The electronic properties of the two forms of valine are similar at zero pressure .Scientific Research Applications
D-Valine Synthesis and Applications : D-valine, closely related to Boc-DL-valine, is used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives show significant clinical activity, like in immune-deficiency disease treatments and antitumor therapy. Additionally, it's used in cell culture to inhibit fibroblast proliferation, highlighting its broad industrial applications (Chen et al., 2016).
Structural Studies of Heterochiral Peptides : Research on the crystal structures of peptides containing Boc-(D) Val-(D) Ala-Leu-Ala-OMe offers insights into the conformational preferences of D-chiral amino acid residues. This helps in understanding the structural aspects of these peptides in various applications (Fabiola et al., 2001).
Inhibitory Effects in Cell Death Studies : Boc-D-valine derivatives are used in studying caspase-independent cell death pathways in human peripheral T lymphocytes. This demonstrates its role in understanding cell death mechanisms, which is critical in medical research (Déas et al., 1998).
Pyroptosis Induction in Monocytes and Macrophages : Val-boroPro, derived from Boc-D-valine, is studied for its role in stimulating the immune system by inducing pyroptosis in monocytes and macrophages. This highlights its potential in immune response research (Okondo et al., 2017).
Synthesis of Cyclosporine : Boc-D-valine is used in the synthesis of cyclosporine, a crucial immunosuppressant drug, demonstrating its importance in pharmaceutical synthesis (Wenger, 1984).
Medical Imaging Applications : Modified amino acids like DL-[11C]valine, similar to Boc-DL-valine, are used in imaging studies for the pancreas, showcasing their application in diagnostic imaging (Hübner et al., 1979).
Metal Mediated Peptide Synthesis : Boc-L-valine is involved in synthesizing metal complexes used in peptide synthesis, indicating its utility in the field of inorganic chemistry (Baumann et al., 1989).
Hyperbranched Polymer Synthesis : Boc-Val-HEA, derived from Boc-L-valine, is used to create hyperbranched polymers with potential applications in drug delivery systems (Roy & De, 2014).
Mechanism of Action
Target of Action
Boc-DL-Valine is a derivative of the essential amino acid valine, which is a type of branched-chain amino acid (BCAA) It’s known that boc (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis . It protects the amino group of valine during the synthesis process .
Mode of Action
It protects the amino group of valine from reacting with other groups during the synthesis process . The Boc group can be removed later under acidic conditions .
Biochemical Pathways
Valine, the core component of Boc-DL-Valine, is involved in various metabolic pathways due to its status as a BCAA It’s important to note that the addition of the Boc group may alter the involvement of valine in these pathways
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The boc group’s role in protecting the amino group of valine during peptide synthesis is well-established .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297033 | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-valine | |
CAS RN |
22838-58-0, 13734-41-3, 54895-12-4 | |
Record name | NSC334316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butoxycarbonylvaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Boc-DL-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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